molecular formula C26H23N5O4 B6026603 ethyl {2-[N'-(naphthalen-2-yl)-N''-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

ethyl {2-[N'-(naphthalen-2-yl)-N''-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Cat. No.: B6026603
M. Wt: 469.5 g/mol
InChI Key: OMBGYYGMCDNFRV-UHFFFAOYSA-N
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Description

Ethyl {2-[N’-(naphthalen-2-yl)-N’'-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthalene ring, a phenylcarbonyl group, and a dihydropyrimidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[N’-(naphthalen-2-yl)-N’'-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where ethyl acetoacetate, urea, and an aromatic aldehyde are reacted under acidic conditions.

    Introduction of the naphthalen-2-yl group: This step involves the reaction of the dihydropyrimidinone intermediate with naphthalen-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the phenylcarbonyl group: The final step includes the acylation of the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[N’-(naphthalen-2-yl)-N’'-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {2-[N’-(naphthalen-2-yl)-N’'-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl {2-[N’-(naphthalen-2-yl)-N’'-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl {2-[N’-(naphthalen-2-yl)-N’'-(phenylcarbonyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate: Unique due to its specific combination of functional groups.

    Naphthalen-2-yl derivatives: Similar in structure but may lack the phenylcarbonyl or dihydropyrimidinone moieties.

    Phenylcarbonyl derivatives: Similar but may not contain the naphthalen-2-yl or dihydropyrimidinone groups.

Properties

IUPAC Name

ethyl 2-[2-[(Z)-[benzamido-(naphthalen-2-ylamino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-2-35-23(33)16-21-15-22(32)29-25(28-21)31-26(30-24(34)18-9-4-3-5-10-18)27-20-13-12-17-8-6-7-11-19(17)14-20/h3-15H,2,16H2,1H3,(H3,27,28,29,30,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBGYYGMCDNFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(/NC2=CC3=CC=CC=C3C=C2)\NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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